![molecular formula C18H21NO4 B087503 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol CAS No. 13168-51-9](/img/structure/B87503.png)

1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol

説明

1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol, also known as HMI-1, is a naturally occurring isoquinoline alkaloid1. It has been found to exhibit a range of biological activities and is commonly extracted from the roots of the plant Corydalis yanhusuo, which is native to China1.

Synthesis Analysis

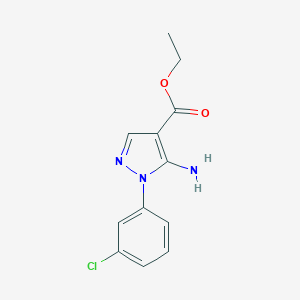

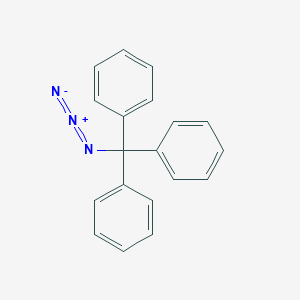

Unfortunately, I couldn’t find specific information on the synthesis of 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol. However, it’s worth noting that the compound is a naturally occurring isoquinoline alkaloid, which suggests it’s synthesized within the Corydalis yanhusuo plant1.Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains a cyclohexene ring, an isoquinoline ring, and several functional groups including hydroxy and methoxy groups. Unfortunately, I couldn’t find a specific source detailing the exact molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol. However, given its structure, it’s likely that it can undergo reactions typical of compounds with similar functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available from the sources I found. However, given its structure, we can infer that it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.科学的研究の応用

Synthesis and Chemical Applications

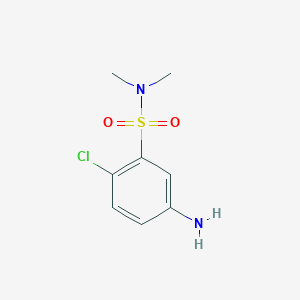

- The compound is significant in the synthesis of highly-substituted isoquinolines, vital in natural product syntheses and drug development. A novel method introduced a methyl group at C1 of isoquinolines, exemplified by the synthesis of an alkaloid closely related to 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol (Melzer, Felber, & Bracher, 2018).

Neuroprotective and Neurotoxic Activities 2. Derivatives of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, closely related to the compound , have been evaluated for their neurotoxicity and neuroprotective activities. Hydroxyl substitution in these compounds decreased toxicity, making them potential candidates for Parkinson's disease treatment (Okuda, Kotake, & Ohta, 2003).

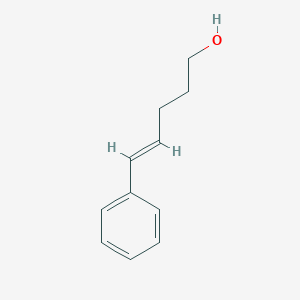

Antidepressant-like Effect 3. Compounds structurally related to 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, have demonstrated antidepressant-like effects in mouse models. These effects are mediated through the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

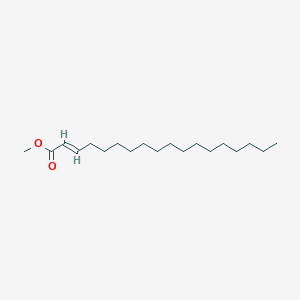

Cytotoxicity and Tubulin Inhibition 4. Variants of this compound class have been developed as novel tubulin-polymerization inhibitors, targeting the colchicine site for potential anticancer applications. One such compound demonstrated significant in vitro cytotoxic activity and substantial inhibition of colchicine binding (Wang et al., 2014).

Physiological Effects on Blood Pressure and Respiration 5. Isoquinolines, including those structurally similar to the subject compound, have been studied for their effects on blood pressure, respiration, and smooth muscle. Pressor activity (increasing blood pressure) is associated with certain structural features, such as the presence of hydroxy groups (Fassett & Hjort, 1938).

Use in Quantum Entanglement Studies for Cancer Diagnosis 6. A study explored the interaction of a moving nano molecule, structurally akin to the compound of interest, with a two-mode field. This interaction, involving non-linear dynamics and two-photon transitions, was used to study quantum entanglement for diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).

Safety And Hazards

将来の方向性

Given the biological activities exhibited by 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol1, future research could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, more work could be done to understand its synthesis, both within the Corydalis yanhusuo plant and in the lab.

特性

IUPAC Name |

1-[(5-hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-6,9-11,15,17,20-21H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNVNFYCUUOHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(CC1O)CC2=NC=CC3=CC(=C(C=C32)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927318 | |

| Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |

CAS RN |

13168-51-9 | |

| Record name | Norreticuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。